molecular formula C13H15N3O B2524579 5-Methyl-2-morpholino[1,6]naphthyridine CAS No. 478049-38-6

5-Methyl-2-morpholino[1,6]naphthyridine

Cat. No.: B2524579
CAS No.: 478049-38-6
M. Wt: 229.283
InChI Key: CEJHFAISINHPNQ-UHFFFAOYSA-N
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Description

5-Methyl-2-morpholino[1,6]naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms, with a morpholine group attached to the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-morpholino[1,6]naphthyridine typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with morpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the morpholine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-morpholino[1,6]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-morpholino[1,6]naphthyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-2-morpholino[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biological pathways. The compound can inhibit the activity of certain enzymes, thereby affecting cellular processes like DNA replication and protein synthesis. Additionally, it can bind to receptors on the cell surface, triggering signaling cascades that result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-morpholino[1,6]naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

4-(5-methyl-1,6-naphthyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-11-2-3-13(15-12(11)4-5-14-10)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJHFAISINHPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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